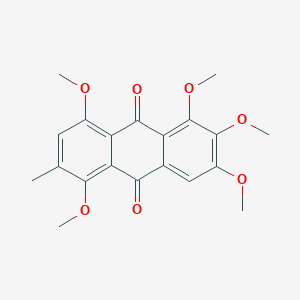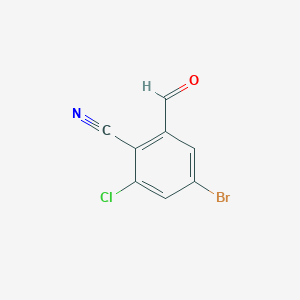
Lysine alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lysine alanine is a dipeptide composed of the amino acids lysine and alanine. Lysine is an essential amino acid, meaning it must be obtained through diet as the human body cannot synthesize it. It plays a crucial role in protein synthesis, calcium absorption, and the production of hormones, enzymes, and antibodies . Alanine, on the other hand, is a non-essential amino acid that is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .
準備方法
Synthetic Routes and Reaction Conditions
Lysine alanine can be synthesized through peptide bond formation between lysine and alanine. This typically involves the activation of the carboxyl group of one amino acid (e.g., alanine) and the nucleophilic attack by the amino group of the other amino acid (e.g., lysine). Common reagents for this activation include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS) esters .
Industrial Production Methods
Industrial production of this compound often employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous due to its efficiency and ability to produce peptides with high purity .
化学反応の分析
Types of Reactions
Lysine alanine can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of the carboxyl groups can yield alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters.
科学的研究の応用
Lysine alanine has diverse applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.
Biology: Investigated for its role in protein structure and function, as well as its interactions with other biomolecules.
Industry: Utilized in the production of peptide-based drugs and as a component in nutritional supplements.
作用機序
Lysine alanine exerts its effects through various mechanisms:
Protein Synthesis: Acts as a building block for proteins, facilitating the formation of peptide bonds.
Metabolism: Involved in the metabolism of sugars and acids, providing energy for muscle tissue and the central nervous system.
Immune Function: Enhances immunity by producing antibodies and supporting the production of hormones and enzymes.
類似化合物との比較
Similar Compounds
Lysine: An essential amino acid involved in protein synthesis, calcium absorption, and immune function.
Alanine: A non-essential amino acid involved in metabolism and energy production.
Histidine: Another basic amino acid involved in protein synthesis and enzyme function.
Uniqueness
Lysine alanine is unique due to its combination of the properties of both lysine and alanine, making it a versatile compound in various biochemical and industrial applications. Its ability to participate in diverse chemical reactions and its role in multiple biological processes highlight its significance in scientific research and industry .
特性
CAS番号 |
105856-79-9 |
|---|---|
分子式 |
C9H21N3O4 |
分子量 |
235.28 g/mol |
IUPAC名 |
(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C6H14N2O2.C3H7NO2/c7-4-2-1-3-5(8)6(9)10;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);2H,4H2,1H3,(H,5,6)/t5-;2-/m00/s1 |
InChIキー |
RVLOMLVNNBWRSR-KNIFDHDWSA-N |
異性体SMILES |
C[C@@H](C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N |
正規SMILES |
CC(C(=O)O)N.C(CCN)CC(C(=O)O)N |
関連するCAS |
26701-37-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




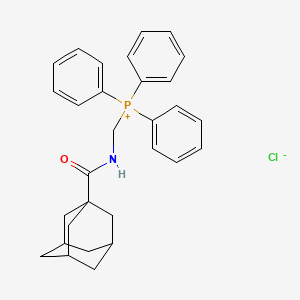

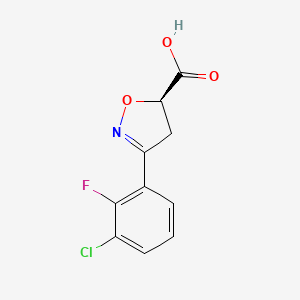

![2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B13140730.png)
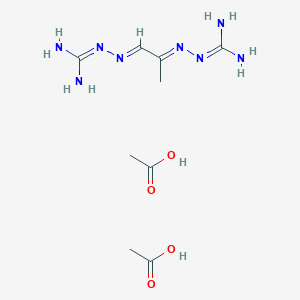

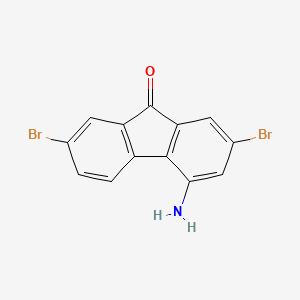
![5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13140754.png)

